去甲氯丙噻吨

描述

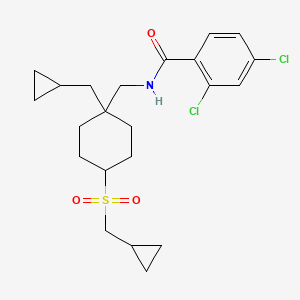

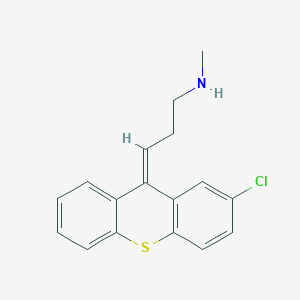

Demethylchlorprothixene is a derivative of Chlorprothixene, a typical antipsychotic of the thioxanthene group . Chlorprothixene’s principal indications are the treatment of psychotic disorders (e.g., schizophrenia) and of acute mania occurring as part of bipolar disorders . Other uses are pre- and postoperative states with anxiety and insomnia, severe nausea/emesis (in hospitalized patients), the amelioration of anxiety and agitation due to use of selective serotonin reuptake inhibitors for depression .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial in determining its behavior in biological systems . These properties include hardness, topography, hydrophilicity, and others . Unfortunately, the specific physical and chemical properties of Demethylchlorprothixene were not found in the search results.科学研究应用

年龄和性别对器官分布和代谢的特异性:氯丙噻吨及其 N-去甲基衍生物(包括去甲氯丙噻吨)在年轻动物的大脑、肝脏、肾脏和肺中含量更高,持续时间更长,与老年动物相比。 N-去甲基化率在老年动物中显着更高。这项研究强调了考虑年龄和性别对理解去甲氯丙噻吨等药物的分布和代谢的重要性 (Dell, Fassbender, Kamp, & Lorenz, 1976).

在慢性精神分裂症中的应用:氯丙噻吨(Taractan),与去甲氯丙噻吨密切相关,已被评估其治疗慢性精神分裂症的有效性。其作为神经阻滞剂和镇静剂的特性表明在精神疾病中具有潜在的治疗应用 (Scanlan & May, 1963).

代谢物制备用于法医应用:关于制备 N-去甲基化药物代谢物(包括去甲氯丙噻吨)用于法医毒理学应用的研究突出了其在法医学中的相关性。这项研究提供了生产药物代谢物参考材料的方法 (Pelander, Ojanperä, & Hase, 1997).

对丙咪嗪去甲基化的影响:一项研究调查了神经阻滞剂对大鼠肝微粒体和脑水平丙咪嗪去甲基化的影响,发现与去甲氯丙噻吨相关的药物如氯丙噻吨,可以影响其他药物的代谢,这对于理解药物相互作用至关重要 (Daniel & Melzacka, 1986).

血浆中硫杂蒽的测量:测量血浆中的硫杂蒽,包括去甲氯丙噻吨代谢物,对于治疗药物监测和药代动力学研究至关重要。这项研究提供了一种估计血浆中药物水平的方法 (Mjörndal & Oreland, 2009).

环境归趋和生态毒性:一项关于与去甲氯丙噻吨相关的化合物氯丙噻吨的环境归趋和生态毒性的研究揭示了其释放到水生环境中令人担忧的问题。这项研究强调需要进一步调查此类药物对环境的影响 (Khaleel, Mahmoud, Olsson, & Kümmerer, 2019).

安全和危害

属性

IUPAC Name |

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNS/c1-19-10-4-6-13-14-5-2-3-7-16(14)20-17-9-8-12(18)11-15(13)17/h2-3,5-9,11,19H,4,10H2,1H3/b13-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNIWJBWDRDXPK-MLPAPPSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Demethylchlorprothixene | |

CAS RN |

51382-91-3 | |

| Record name | Demethylchlorprothixene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051382913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEMETHYLCHLORPROTHIXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G94400Q0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)